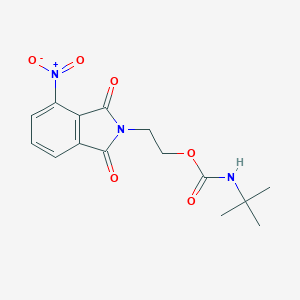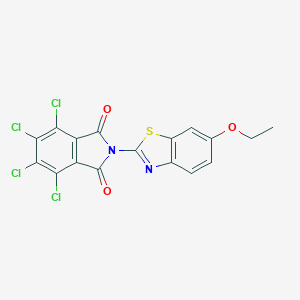![molecular formula C14H8N4O4S3 B428105 2,5-Bis[(4-nitrophenyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B428105.png)
2,5-Bis[(4-nitrophenyl)sulfanyl]-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis[(4-nitrophenyl)sulfanyl]-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with two 4-nitrophenylsulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(4-nitrophenyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of 2,5-dichloro-1,3,4-thiadiazole with 4-nitrothiophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis[(4-nitrophenyl)sulfanyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Reduction: The major product would be 2,5-Bis({4-aminophenyl}sulfanyl)-1,3,4-thiadiazole.
Substitution: Depending on the nucleophile, various substituted thiadiazoles can be obtained.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: The compound’s ability to interact with biological molecules makes it a candidate for drug development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 2,5-Bis[(4-nitrophenyl)sulfanyl]-1,3,4-thiadiazole exerts its effects is not fully understood. it is believed to interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The nitro groups may also play a role in generating reactive oxygen species, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Bis(phenylsulfanyl)-1,3,4-thiadiazole
- 2,5-Bis(4-methylphenylsulfanyl)-1,3,4-thiadiazole
Uniqueness
2,5-Bis[(4-nitrophenyl)sulfanyl]-1,3,4-thiadiazole is unique due to the presence of nitro groups, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. The nitro groups can be reduced to amino groups, providing a versatile handle for further functionalization.
Propriétés
Formule moléculaire |
C14H8N4O4S3 |
|---|---|
Poids moléculaire |
392.4g/mol |
Nom IUPAC |
2,5-bis[(4-nitrophenyl)sulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C14H8N4O4S3/c19-17(20)9-1-5-11(6-2-9)23-13-15-16-14(25-13)24-12-7-3-10(4-8-12)18(21)22/h1-8H |
Clé InChI |
CLKZBXRSMYGAHL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2=NN=C(S2)SC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])SC2=NN=C(S2)SC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Prop-2-enylbenzo[de]isoquinoline-1,3-dione](/img/structure/B428023.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-phenylpropanoic acid](/img/structure/B428028.png)

![2-[3-(trifluoromethyl)benzyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B428030.png)
![2-(4-Chloro-phenyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B428032.png)
![4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid](/img/structure/B428035.png)
![2-[3-(trifluoromethyl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B428036.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-nitrophenylcarbamate](/img/structure/B428040.png)
![6-chloro-2-(4-chlorobenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B428041.png)
![5-nitro-2-[3-(trifluoromethyl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B428042.png)
![6-chloro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B428044.png)
![5-nitro-2-(3-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B428045.png)
![6-chloro-2-(2-thienylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B428046.png)
